molecular formula C8H7BrN2O B1292601 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-09-2

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1292601
CAS No.: 1000341-09-2
M. Wt: 227.06 g/mol
InChI Key: HSUOJZLKCIEBLJ-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through binding to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.

    3-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.

    3-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom

Uniqueness

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOJZLKCIEBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646700
Record name 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-09-2
Record name 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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